7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a thiazole ring fused with a pyridine ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile typically involves multicomponent reactions. One common method involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction is often carried out under mild conditions and can be catalyzed by various agents, such as L-proline, to enhance the yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly catalysts and solvents, are often applied to optimize the synthesis process. The use of multicomponent reactions is advantageous in industrial settings due to their efficiency and ability to produce complex molecules in a single step .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specialized properties, such as fluorescence sensors
Mechanism of Action
The mechanism by which 7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids: These compounds share a similar core structure but differ in the functional groups attached to the ring system.
2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives: These compounds have a chromene ring instead of a thiazole ring, leading to different chemical properties and applications.
Uniqueness
The uniqueness of 7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile lies in its fused thiazole-pyridine ring system, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C11H11N3OS |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
7,7-dimethyl-5-oxo-3,6-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C11H11N3OS/c1-11(2)7(5-12)9(15)14-3-4-16-10(14)8(11)6-13/h7H,3-4H2,1-2H3 |
InChI Key |
MELRPBAXTKGVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N2CCSC2=C1C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.